CID 78061343 CID 78061343
Brand Name: Vulcanchem
CAS No.:
VCID: VC20265696
InChI: InChI=1S/HO2Si2/c1-4(2)3/h1H
SMILES:
Molecular Formula: HO2Si2
Molecular Weight: 89.18 g/mol

CID 78061343

CAS No.:

Cat. No.: VC20265696

Molecular Formula: HO2Si2

Molecular Weight: 89.18 g/mol

* For research use only. Not for human or veterinary use.

CID 78061343 -

Specification

Molecular Formula HO2Si2
Molecular Weight 89.18 g/mol
Standard InChI InChI=1S/HO2Si2/c1-4(2)3/h1H
Standard InChI Key IOEAIQQVDLUUHG-UHFFFAOYSA-N
Canonical SMILES O[Si](=O)[Si]

Introduction

Structural Analysis of Related Compounds

While CID 78061343 itself lacks direct documentation, several analogous compounds with similar PubChem CID numbering provide insights into potential structural or compositional characteristics. For example:

Germanium-Silicon Hybrid Complex (CID 78068143)

This compound, with the molecular formula C₁₁H₁₉GeO₃Si, features a germanium atom bonded to a silicon-containing aromatic ring system. Its SMILES notation (CO[Si](C1=CC=C(C=C1)[Ge](C)C)(OC)OC) indicates a methoxy-substituted siloxane framework linked to a germanium-methyl group . Key properties include:

PropertyValue
Molecular Weight299.98 g/mol
Rotatable Bond Count5
Topological Polar SA27.3 Ų

Such hybrid organometallic compounds are often investigated for applications in catalysis or semiconductor materials .

Aluminum-Ruthenium Alloy (CID 78061913)

The intermetallic compound Al₃Ru₂ exemplifies a class of materials studied for high-temperature stability and electronic properties. Its SMILES representation ([Al].[Al].[Al].[Ru].[Ru]) reflects a metallic lattice structure . Notable computed properties include:

PropertyValue
Molecular Weight283.1 g/mol
Heavy Atom Count5
Complexity0 (per Cactvs)

These alloys are frequently characterized for their mechanical and corrosion-resistant properties in aerospace applications .

Potassium Disilicide (CID 78061953)

With the formula KSi₂, this ionic compound consists of potassium cations and silicon anions in a disilicide framework ([Si-][Si].[K+]) . Key metrics include:

PropertyValue
Molecular Weight95.27 g/mol
Hydrogen Bond Acceptor1
Exact Mass94.91755955 Da

Such silicides are critical in photovoltaic and thermoelectric material research .

The numerical proximity of CID 78061343 to documented compounds (e.g., 78061913, 78061953) suggests a possible transcription error. Systematic verification of identifiers is essential, as even single-digit discrepancies can reference entirely distinct entities .

Proprietary or Undisclosed Compounds

CID 78061343 may represent a substance under patent protection or in early-stage industrial research, necessitating restricted database access. Such compounds often lack public documentation until patent filings or publications are released .

Deprecated or Reclassified Entries

PubChem periodically archives or reclassifies entries due to redundant or erroneous submissions. Cross-referencing deprecated identifiers through the National Center for Biotechnology Information (NCBI) API or legacy datasets could resolve such cases .

Methodologies for Compound Identification

InChIKey and SMILES Matching

For ambiguous CIDs, generating InChIKeys or SMILES strings from hypothesized structures and querying them against PubChem's live search tools can recover related entries. For instance, CID 78068143's InChIKey (WRYUSNCVDOFUCB-UHFFFAOYSA-N) uniquely identifies its structure .

Mass Spectrometry and NMR Cross-Referencing

Hyphenated analytical techniques (e.g., LC-MS, ¹H-NMR) paired with spectral databases like MassBank or NMRShiftDB can correlate unidentified compounds with known spectral signatures, even if CIDs are missing.

Collaborative Curation Initiatives

Platforms such as the Chemical Entities of Biological Interest (ChEBI) or DrugBank enable community-driven annotation of unregistered compounds, potentially bridging gaps in public databases .

Implications for Research and Development

The absence of CID 78061343 underscores challenges in chemical data curation. Researchers encountering similar issues should:

  • Validate identifiers through multiple databases (e.g., ChemSpider, Reaxys).

  • Engage with institutional or commercial compound registries for proprietary substances.

  • Contribute to open-source chemical databases to enhance communal knowledge sharing .

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